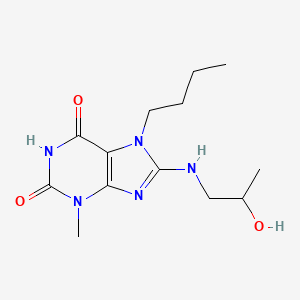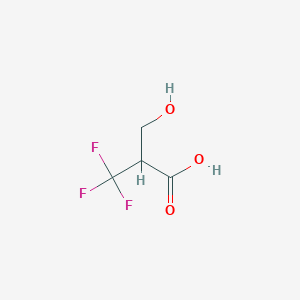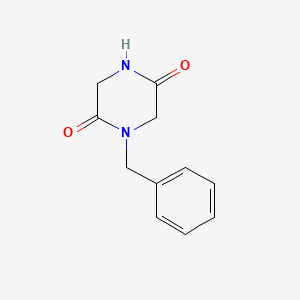
1-ベンジルピペラジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological properties, including stimulant and psychoactive effects. This compound is characterized by a piperazine ring substituted with a benzyl group and two ketone groups at positions 2 and 5.
科学的研究の応用
1-Benzylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
Target of Action
It’s structurally similar compound, benzylpiperazine, is known to interact with numerous receptors, resembling the effect of an amphetamine-type drug .
Mode of Action
It’s known that benzylpiperazine, a similar compound, acts as a stimulant, interacting with various receptors to produce effects similar to amphetamine .
Biochemical Pathways
Benzylpiperazine, a structurally similar compound, is known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Pharmacokinetics
Benzylpiperazine, a similar compound, has an elimination half-life of 55 hours . The clearance was found to be 99L/h . These properties may influence the bioavailability of the compound.
Result of Action
Benzylpiperazine, a similar compound, is known to produce effects similar to amphetamine, including confusion, agitation, vomiting, anxiety, and palpitations .
Action Environment
It’s known that co-ingestion of ethanol with benzylpiperazine, a similar compound, increases the likelihood of adverse symptoms but reduces the incidence of seizures .
生化学分析
Biochemical Properties
1-Benzylpiperazine-2,5-dione has been shown to interact with various enzymes and proteins. For instance, benzylamine side chains such as benzylpiperazine have been shown to be active pharmacophoric groups for Acetylcholinesterase (AChE) inhibition . This suggests that 1-Benzylpiperazine-2,5-dione may also interact with AChE or similar enzymes, potentially influencing biochemical reactions in the body .
Cellular Effects
Benzylpiperazine, a related compound, is known to interact with numerous different receptors, producing effects that resemble those of amphetamine-type drugs . Therefore, it is possible that 1-Benzylpiperazine-2,5-dione may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of 1-Benzylpiperazine-2,5-dione is not well-established. Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it is possible that 1-Benzylpiperazine-2,5-dione may exert its effects at the molecular level through similar mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzylpiperazine-2,5-dione can be synthesized through various methods. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1-Benzylpiperazine-2,5-dione often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 1-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-Benzylpiperazine-2,5-dione.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
類似化合物との比較
1-Benzylpiperazine (BZP): A stimulant with similar pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive effects.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its use in combination with BZP for recreational purposes.
Uniqueness: 1-Benzylpiperazine-2,5-dione is unique due to the presence of two ketone groups, which influence its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific effects on neurotransmitter systems .
特性
IUPAC Name |
1-benzylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDHLSVODDLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
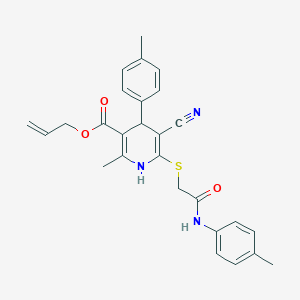
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
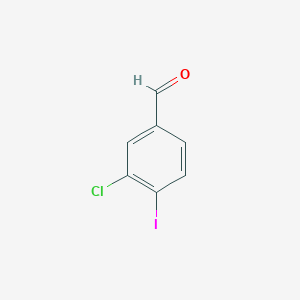
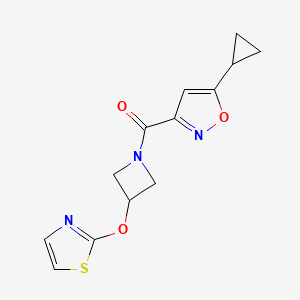
![2-({3-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2364599.png)
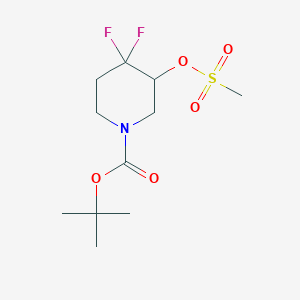
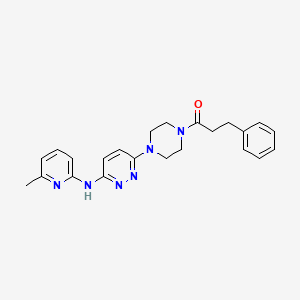
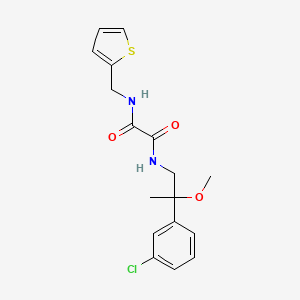
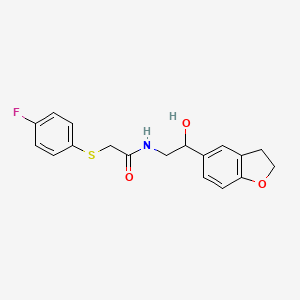
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
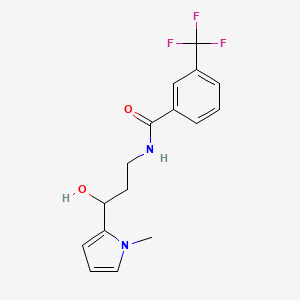
![4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2364615.png)
